Didecyl isophthalate

説明

特性

CAS番号 |

4654-20-0 |

|---|---|

分子式 |

C28H46O4 |

分子量 |

446.7 g/mol |

IUPAC名 |

didecyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-17-22-31-27(29)25-20-19-21-26(24-25)28(30)32-23-18-16-14-12-10-8-6-4-2/h19-21,24H,3-18,22-23H2,1-2H3 |

InChIキー |

XEHITPCNDNWPQW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC |

製品の起源 |

United States |

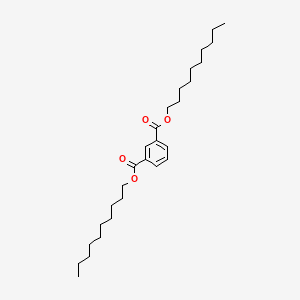

Didecyl isophthalate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Didecyl Isophthalate

Abstract

Didecyl isophthalate (DDIP) is a high molecular weight phthalate ester characterized by a benzene ring with two ester groups at the 1 and 3 positions, each linked to a ten-carbon alkyl chain. As a member of the isophthalate family, its distinct meta-substitution pattern imparts specific physicochemical properties compared to its more common ortho-phthalate analogue. This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of didecyl isophthalate. We present a detailed, field-proven protocol for its synthesis via Fischer esterification and outline the expected analytical signatures in NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. Furthermore, this guide summarizes the toxicological profile of high molecular weight phthalates, contextualizing the likely safety profile of DDIP for researchers, scientists, and drug development professionals.

Introduction

Phthalate esters are a class of diesters of phthalic acid isomers that have been extensively utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The properties of a given phthalate are largely dictated by the molecular weight and structure of its alcohol-derived alkyl chains, as well as the substitution pattern on the aromatic ring. Didecyl isophthalate (DDIP) belongs to the high molecular weight (HMW) phthalate category, which is generally characterized by lower volatility, reduced migration from polymer matrices, and distinct toxicological profiles compared to lower molecular weight counterparts.[1]

The focus of this guide is specifically on the isophthalate (benzene-1,3-dicarboxylate) isomer. This meta-arrangement of the ester groups prevents the formation of a stable cyclic anhydride upon hydrolysis, a key chemical feature that distinguishes it from the ortho-phthalate isomers. For professionals in drug development and materials science, understanding the precise chemical nature of DDIP is crucial for applications ranging from its use as an excipient in formulation studies to its function as a reference standard in analytical chemistry.

Chemical Structure and Nomenclature

Didecyl isophthalate is an achiral molecule consisting of a central benzene ring functionalized with two carboxylate groups at the C1 and C3 positions. Each carboxylate group is esterified with a ten-carbon linear alkyl chain (n-decyl group).

-

IUPAC Name: didecyl benzene-1,3-dicarboxylate[2]

-

Molecular Formula: C₂₈H₄₆O₄[2]

-

Molecular Weight: 446.66 g/mol [2]

-

CAS Number: 26444-29-3

-

InChIKey: XEHITPCNDNWPQW-UHFFFAOYSA-N[2]

-

Canonical SMILES: CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC[2]

Caption: Workflow for the synthesis of didecyl isophthalate.

Spectroscopic and Analytical Characterization

While experimental spectra for didecyl isophthalate are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-understood principles and data from analogous isophthalate esters. [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic portions of the molecule.

-

Aromatic Region: A characteristic pattern between δ 8.0-8.7 ppm. The proton at C2 (between the ester groups) will appear as a singlet or narrow triplet. The protons at C4/C6 will appear as a doublet of doublets, and the proton at C5 will be a triplet.

-

Aliphatic Region:

-

A triplet at δ ~4.3 ppm corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂ -).

-

A multiplet at δ ~1.7 ppm for the methylene group β to the oxygen.

-

A broad multiplet (a "hump") between δ ~1.2-1.4 ppm for the remaining seven methylene groups of the decyl chains.

-

A triplet at δ ~0.9 ppm for the terminal methyl groups (-CH₃).

-

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

-

Carbonyl Carbon: A signal at δ ~165 ppm.

-

Aromatic Carbons: Four distinct signals between δ ~128-135 ppm.

-

Aliphatic Carbons: A signal at δ ~65 ppm for the -O-C H₂- carbon, followed by a series of signals for the other alkyl carbons, with the terminal methyl carbon appearing at δ ~14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of didecyl isophthalate will be dominated by absorptions from the ester functional group and the hydrocarbon chains, following the "Rule of Three" for esters. [6]* C=O Stretch: A very strong, sharp absorption band around 1720-1730 cm⁻¹ . [7]* C-O Stretches: Two strong bands are characteristic of the C-C-O and O-C-C linkages of the ester.

- An asymmetric C-C-O stretch between 1250-1300 cm⁻¹ . [6] * A symmetric O-C-C stretch between 1100-1130 cm⁻¹ . [6]* C-H Stretches: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the aliphatic CH₂, and CH₃ groups.

-

Aromatic Bands: Weaker C=C stretching bands around 1580-1600 cm⁻¹ and aromatic C-H out-of-plane bending bands between 700-900 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of dialkyl isophthalates is predictable. The molecular ion (M⁺• at m/z 446) may be observed, but fragmentation is typically extensive.

-

Primary Fragmentation: The most significant initial fragmentation is the cleavage of the C-O bond to lose an alkoxy radical (•OC₁₀H₂₁) or an alkene (C₁₀H₂₀) via McLafferty rearrangement, if sterically feasible.

-

Key Fragments:

-

m/z 305: Loss of a decyl group (•C₁₀H₂₁) followed by rearrangement.

-

m/z 289: Loss of a decoxy group (•OC₁₀H₂₁). This acylium ion is often a prominent peak.

-

m/z 149: A common fragment in phthalates, corresponding to the protonated phthalic anhydride structure, though it may be less favored in isophthalates compared to ortho-phthalates. [8][9] * Alkyl Fragments: A series of peaks corresponding to the fragmentation of the C₁₀H₂₁ chain (e.g., m/z 43, 57, 71).

-

Caption: Predicted major fragmentation pathways for didecyl isophthalate.

Reactivity and Toxicological Profile

Chemical Reactivity

Didecyl isophthalate is chemically stable under normal conditions. The ester linkages are susceptible to hydrolysis to isophthalic acid and 1-decanol under strong acidic or basic conditions, particularly at elevated temperatures.

Toxicological Summary

Specific toxicological studies on didecyl isophthalate are limited. However, a substantial body of evidence exists for the High Molecular Weight Phthalate Esters (HMWPE) category, which includes compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). The toxicological profile of DDIP can be reliably inferred from this category data.

-

Acute Toxicity: HMWPEs exhibit very low acute toxicity via oral, dermal, and inhalation routes. * Metabolism: When ingested, these diesters are rapidly hydrolyzed in the gut to their respective monoesters and alcohols, which are the primary species absorbed. The monoesters are then further metabolized (e.g., through oxidation of the alkyl chain) and are quickly eliminated in urine and feces without significant bioaccumulation. [1]* Genotoxicity: HMWPEs are generally not genotoxic or mutagenic in standard assays. [1][10]* Reproductive and Developmental Toxicity: In contrast to some low molecular weight phthalates, HMWPEs like DINP and DIDP have not been associated with adverse reproductive or developmental effects, such as testicular toxicity, in animal studies at relevant doses. [11] For professionals in drug development, this toxicological profile suggests that DDIP, as a HMWPE, is unlikely to pose significant acute toxicity risks, though standard safety assessments for any new excipient would be required.

Applications in Research and Development

The properties of didecyl isophthalate make it suitable for several specialized applications for a scientific audience:

-

Polymer Science: As a primary plasticizer for PVC and other polymers where low volatility and high permanence are required.

-

Analytical Chemistry: As an analytical reference standard for the quantification of phthalates in environmental, food, or clinical samples using techniques like GC-MS or LC-MS.

-

Drug Formulation: Its lipophilic nature and low toxicity profile make it a candidate for investigation as an excipient in lipid-based drug delivery systems or as a component in controlled-release formulations.

Conclusion

Didecyl isophthalate is a high molecular weight phthalate ester with a distinct meta-isomeric structure that governs its chemical behavior. While specific experimental data for this compound is sparse, its properties, spectral characteristics, and toxicological profile can be confidently predicted from established chemical principles and data from its structural analogues. This guide provides the foundational technical knowledge, including a robust synthesis protocol and detailed analytical predictions, necessary for researchers and drug development professionals to effectively synthesize, characterize, and evaluate didecyl isophthalate in their work.

References

-

Global Substance Registration System (GSRS). DIDECYL ISOPHTHALATE. Available at: [Link]

-

Consumer Product Safety Commission. Overview of Phthalates Toxicity. Available at: [Link]

-

ICCA. SIDS INITIAL ASSESSMENT PROFILE for High Molecular Weight Phthalate Esters. (2004). Available at: [Link]

-

PubChem. Didecyl phthalate (CID 6788). National Center for Biotechnology Information. Available at: [Link]

-

Yeh, Y. I., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(7), 1236–1247. Available at: [Link]

-

Garg, B., Bisht, T., & Ling, Y. C. Supporting information for publication. The Royal Society of Chemistry. Available at: [Link]

-

Hawker, C. J., & Fréchet, J. M. J. (1997). Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Journal of the American Chemical Society, 119(45), 10919–10920. Available at: [Link]

-

Falcinelli, S., et al. (2008). Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 276(2-3), 130-135. Available at: [Link]

-

U.S. Environmental Protection Agency. (2012). SCREENING-LEVEL HAZARD CHARACTERIZATION: Phthalate Esters Category Sponsored Chemicals. Available at: [Link]

-

Puiggalí, J., & Muñoz-Guerra, S. Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers. UPCommons. Available at: [Link]

-

PubChem. Diallyl isophthalate (CID 66183). National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. Isophthalic acid, 3-methylbut-2-yl propyl ester. Wiley. Available at: [Link]

-

SpectraBase. Isophthalic acid, isobutyl phenylethyl ester. Wiley. Available at: [Link]

-

PubChem. Diethyl isophthalate (CID 12491). National Center for Biotechnology Information. Available at: [Link]

-

Yeh, Y. I., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(7), 1236-1247. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Diisodecyl Phthalate. Available at: [Link]

-

ResearchGate. (A) 1 H-NMR spectrum of poly(butylene terephthalate± co-butylene isophthalate). Available at: [Link]

-

Stanciu, I. (2026). Study of the composition of phthalic esters by IR spectroscopy. International Journal of Advanced Educational Research, 11(1), 16-19. Available at: [Link]

-

University of Wisconsin-Platteville. 1H NMR: Intermediate Level, Spectrum 18. Available at: [Link]

-

Smith, D., et al. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. International Journal of Mass Spectrometry, 455, 116382. Available at: [Link]

-

Singh, L. K., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. International Journal of Molecular Sciences, 26(1), 478. Available at: [Link]

-

PubChem. Diisodecyl Phthalate (CID 33599). National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis of (E)-prop-1-ene-1,3-diyldibenzene Derivatives via Direct Decarboxylative Coupling of α, β-Unsaturated Carboxylic Acids with Benzyl Boronic Acid Pinacol Ester. Available at: [Link]

-

PubChemLite. Didecyl isophthalate (C28H46O4). Available at: [Link]

-

Singh, A. R., et al. (1985). Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects. Environmental Health Perspectives, 65, 279–288. Available at: [Link]

-

Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy, 37(10), 22-26. Available at: [Link]

-

Agilent Technologies. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Available at: [Link]

-

van der Weerd, J., & Kazarian, S. G. (2004). analysis of phthalate ester content in poly(vinyl chloride) plastics by means of fourier transform Raman spectroscopy. Applied Spectroscopy, 58(4), 459-466. Available at: [Link]

-

ResearchGate. Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate. Available at: [Link]

-

ResearchGate. Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... Available at: [Link]

-

J. Org. Chem. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. 87(20), 13605–13614. Available at: [Link]

- Google Patents. (2012). CN102643181A - Synthesis method of 1,3-diacetyl benzene.

- Google Patents. (2011). CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid.

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. PubChemLite - Didecyl isophthalate (C28H46O4) [pubchemlite.lcsb.uni.lu]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl isophthalate | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Synthesis and Purification of Didecyl Isophthalate: A Comprehensive Technical Guide

Executive Summary

Didecyl isophthalate (DDIP) is a versatile, high-molecular-weight dialkyl ester characterized by the1[1]. While historically utilized as a high-performance plasticizer and synthetic lubricant, recent chemical advancements have positioned DDIP and its derivatives as critical structural components in the development of 2[2]. For drug development professionals and materials scientists, DDIP serves as a highly stable, hydrophobic matrix or excipient in specialized polymeric drug delivery systems and medical-grade plastics.

Mechanistic Rationale & Catalyst Selection

The synthesis of DDIP relies on the bimolecular dehydration (Fischer-type esterification) of isophthalic acid (1,3-benzenedicarboxylic acid) with 1-decanol. Because esterification is a reversible, equilibrium-driven process, achieving high conversion requires strict thermodynamic manipulation.

Causality in Catalyst Choice: Traditional Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) are highly effective but prone to catalyzing side reactions at elevated temperatures, such as the etherification of 1-decanol or olefin formation. For pharmaceutical and advanced material grades, Lewis acid organometallic catalysts—specifically tetrabutyl titanate (TBT)—are vastly superior. TBT facilitates the nucleophilic attack of the alcohol on the carbonyl carbon without generating highly reactive carbocations, thereby ensuring near-quantitative selectivity. Furthermore, TBT can be easily neutralized and removed as 3[3], eliminating the need for exhaustive aqueous washing steps that often cause severe emulsion issues.

Fig 1. Mechanistic pathway of titanate-catalyzed esterification of isophthalic acid.

Experimental Workflow & Step-by-Step Methodology

To drive the reaction to completion, Le Chatelier’s principle is applied by using an excess of 1-decanol and continuously removing the water byproduct via4[4].

Fig 2. Step-by-step workflow for the synthesis and purification of didecyl isophthalate.

Detailed Protocol: Self-Validating Synthesis

-

Reaction Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

-

Reagent Loading: Charge the flask with 166.1 g (1.0 mol) of isophthalic acid and 395.7 g (2.5 mol) of 1-decanol. The 0.5 mol excess of decanol acts as both a reactant and a solvent, shifting the equilibrium forward. Add 30 mL of xylene to facilitate the azeotropic removal of water.

-

Catalyst Addition: Introduce 0.68 g (approx. 0.2 mol%) of tetrabutyl titanate (TBT).

-

Azeotropic Distillation: Heat the mixture to 190–220 °C under continuous nitrogen flow. As the esterification proceeds, water co-distills with xylene into the Dean-Stark trap. Self-Validation Check: The reaction is complete when the theoretical volume of water (36 mL, 2.0 mol) is collected in the trap and the initially cloudy suspension becomes a clear, homogeneous liquid. This typically requires 4–6 hours.

-

Workup & Catalyst Hydrolysis: Cool the reaction mixture to 90 °C. Add 10 mL of a 2% aqueous sodium carbonate (Na2CO3) solution. This critical step hydrolyzes the soluble TBT catalyst into insoluble titanium dioxide (TiO2) and neutralizes any trace unreacted acid.

-

Filtration: Stir for 30 minutes, add 5 g of Celite (filter aid), and filter the mixture hot under vacuum to remove the TiO2 precipitate.

-

Purification: Transfer the clear filtrate to a distillation apparatus. Perform vacuum distillation (2–5 mmHg at 120–150 °C) to strip off the xylene and unreacted 1-decanol. The remaining residue is high-purity didecyl isophthalate.

Process Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and product yield/purity, highlighting the necessity of organometallic catalysis for high-grade synthesis.

| Parameter | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Purity (%) | Primary Byproducts |

| Trial 1 | None (Autocatalytic) | 220 | 12 | < 45 | N/A | High unreacted acid |

| Trial 2 | p-TsOH (1.0 mol%) | 160 | 6 | 88 | 91.0 | Didecyl ether, olefins |

| Trial 3 | TBT (0.2 mol%) | 210 | 4.5 | > 99 | 99.6 | Trace |

Table 1: Optimization of esterification conditions for didecyl isophthalate synthesis.

Conclusion

The synthesis of didecyl isophthalate via organometallic-catalyzed esterification provides a highly efficient, scalable pathway to polymer-grade material. By leveraging thermodynamic control through azeotropic distillation and employing a self-precipitating titanate catalyst, researchers can avoid the yield-destroying side reactions common to Brønsted acid catalysis. This ensures the stringent purity required for advanced liquid crystalline polymers and pharmaceutical applications.

References

-

[2] Title: Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer Source: ACS Macromolecules (acs.org) URL:

-

[1] Title: DIDECYL ISOPHTHALATE Source: Inxight Drugs - National Center for Advancing Translational Sciences (ncats.io) URL:

-

[4] Title: US4216337A - Process for preparing esters Source: Google Patents URL:

-

[3] Title: Method for producing an ester - EP 0405332 B1 Source: European Patent Office (googleapis.com) URL:

Sources

Core Chemical Identity: Didecyl Isophthalate

An In-Depth Technical Guide to Didecyl Isophthalate Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Didecyl Isophthalate, focusing on its chemical identity, synthesis, properties, and applications for researchers, scientists, and professionals in drug development and materials science. The structure of this document is designed to deliver expert-level insights and practical methodologies grounded in established scientific principles.

Didecyl isophthalate is the diester of isophthalic acid and decyl alcohol. As a high molecular weight ester, its properties and applications are distinct from its more commonly known ortho-phthalate isomers. Understanding its specific structure is key to leveraging its functionality in advanced applications.

-

CAS Number : 4654-20-0[1]

-

Molecular Formula : C₂₈H₄₆O₄

-

Synonyms : 1,3-Benzenedicarboxylic acid, didecyl ester; NSC-17086

Physicochemical and Structural Properties

The properties of didecyl isophthalate are characteristic of high molecular weight phthalate esters (HMWPEs), which are noted for their low volatility and poor water solubility.[2] While specific experimental data for didecyl isophthalate is limited, its properties can be reliably inferred from its structure and data from analogous HMWPEs.

| Property | Value / Description |

| Molecular Weight | 446.66 g/mol |

| Appearance | Expected to be a clear, colorless to light yellow, viscous liquid. |

| Solubility | Negligible in water; Soluble in organic solvents such as alcohols, ethers, and acetone.[2] |

| Vapor Pressure | Negligible to low, characteristic of HMWPEs.[2] |

| Boiling Point | High (precise value not readily available) |

| SMILES String | CCCCCCCCCCOC(=O)c1cccc(c1)C(=O)OCCCCCCCCCC |

| Chemical Structure | An aromatic ring with two ester groups at the meta- (1,3) positions, each connected to a ten-carbon alkyl chain. |

Synthesis of Didecyl Isophthalate: An Experimental Protocol

The synthesis of isophthalate esters is typically achieved through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between a carboxylic acid (isophthalic acid) and an alcohol (decanol). The reaction is driven to completion by the removal of water, a byproduct of the reaction.

Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale procedure for synthesizing didecyl isophthalate.

Materials:

-

Isophthalic acid (1 mole equivalent)

-

n-Decyl alcohol (2.2 mole equivalents, slight excess to drive the reaction)

-

p-Toluenesulfonic acid (PTSA) or sulfuric acid (catalytic amount, e.g., 0.5-1% by weight)

-

Toluene (as a solvent and azeotropic agent for water removal)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and condenser. Add isophthalic acid, n-decyl alcohol, toluene, and the acid catalyst to the flask.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes several hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or by measuring the acid value of the mixture.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to remove excess decyl alcohol and other impurities, yielding pure didecyl isophthalate.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Didecyl Isophthalate.

Core Application in Advanced Materials

While high molecular weight phthalates are broadly used as plasticizers, recent scientific literature highlights a more specialized and advanced application for didecyl isophthalate and its derivatives: the development of materials exhibiting Room-Temperature Phosphorescence (RTP) .[3][4][5]

Causality of Application:

-

Phosphor Core: The isophthalate moiety itself can act as an effective phosphor, a molecule capable of phosphorescence.[3]

-

Molecular Rigidity: RTP in purely organic materials is rare because molecular vibrations and rotations typically quench the long-lived triplet state needed for phosphorescence. The key is to restrict the motion of the phosphor.

-

Role of Decyl Chains: The long, flexible didecyl chains play a crucial role. In the solid state or within a polymer matrix, these chains can create a "side-chain jacketing effect."[3] This effect involves the alkyl chains packing tightly around the isophthalate core, physically confining it and suppressing the non-radiative decay pathways that would otherwise prevent phosphorescence.

-

Material Design: By modifying the isophthalate ring (e.g., adding bromine or methyl groups) or polymerizing derivatives, researchers can create a variety of novel materials, including liquid crystalline polymers and self-healing polymers, that exhibit ultralong RTP under ambient conditions.[3][4] These materials have potential applications in flexible electronics, optical storage, and anti-counterfeiting technologies.[3]

Logical Diagram: Mechanism of RTP in Didecyl Isophthalate Systems

Caption: How didecyl isophthalate's structure enables room-temperature phosphorescence.

Safety and Toxicological Profile

Specific toxicological data for didecyl isophthalate (CAS 4654-20-0) is not available. However, a reliable safety assessment can be made by reading across to the broader category of High Molecular Weight Phthalate Esters (HMWPEs), which includes esters with alkyl chains of C7 and longer.

-

Acute Toxicity: HMWPEs exhibit very low acute toxicity via oral, dermal, and inhalation routes.[6]

-

Genotoxicity: The weight of evidence suggests that HMWPEs are not mutagenic or genotoxic.[7][8] Studies on related compounds like DEHP have shown a low probability of causing genetic damage.[8]

-

Carcinogenicity: The carcinogenic potential of HMWPEs is generally considered low for humans.[7]

-

Reproductive and Developmental Toxicity: Unlike some low molecular weight phthalates, HMWPEs have not been associated with significant reproductive or developmental toxicity.[9] Studies on representative HMWPEs show no significant effects on fertility or development, even at high doses.[9]

-

Metabolism: Phthalate diesters are rapidly metabolized in the digestive tract to their corresponding monoesters, which are considered the primary toxic species.[7] These are then further metabolized and excreted in urine and feces.[7]

Trustworthiness Statement: The toxicological summary provided is based on a scientifically accepted "read-across" approach from a category of structurally similar chemicals. While this provides a strong indication of the safety profile, it is not a substitute for direct experimental data on didecyl isophthalate itself. Standard laboratory safety precautions should always be observed when handling this chemical.

References

-

Overview of Phthalates Toxicity. (n.d.). Consumer Product Safety Commission. [Link]

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Journal of the American Chemical Society. [Link]

-

SIAM 19. (2004). SIDS INITIAL ASSESSMENT PROFILE: Chemical Category High Molecular Weight Phthalate Esters. FR+JP/ICCA. [Link]

-

(2012). SCREENING-LEVEL HAZARD CHARACTERIZATION: Phthalate Esters Category Sponsored Chemicals. U.S. Environmental Protection Agency. [Link]

- Erlenmeyer, H. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.

- Miller, S. A., & Schreck, J. A. (2014). Synthesis of biobased terephthalic acids and isophthalic acids.

-

Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760-56763. [Link]

-

Singh, L. K., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI. [Link]

-

Isophthalic acid patented technology retrieval search results. (n.d.). Eureka | Patsnap. [Link]

-

Agarwal, D. K., et al. (1985). Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects. Environmental Health Perspectives, 65, 343-350. [Link]

- Daniels, C. A., & Daniels, S. L. (1980). Method of removing vinyl chloride monomer from polyvinyl chloride resins. U.S.

-

Li, Y., et al. (2019). Highly Efficient Organic Afterglow from a 2D Layered Lead-Free Metal Halide in Both Crystals and Thin Films under an Air Atmosphere. ACS Applied Materials & Interfaces. [Link]

-

Jia, P., et al. (2026). Meta-linked Phenoselenazine-based Conjugated Polymers for Efficient Room-temperature Phosphorescence. ResearchGate. [Link]

-

Wu, Z., et al. (2019). Self-Healing Amorphous Polymers with Room-Temperature Phosphorescence Enabled by Boron-Based Dative Bonds. ACS Publications. [Link]

-

Ma, X., et al. (2026). Room-temperature phosphorescence from organic aggregates. ResearchGate. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cpsc.gov [cpsc.gov]

- 8. Genetic toxicology of phthalate esters: mutagenic and other genotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Whitepaper: Solvation Thermodynamics and Phase Behavior of Didecyl Isophthalate in Organic Solvents

Executive Summary

Didecyl isophthalate (DDIP, CAS: 4654-20-0) is a structurally unique diester characterized by a rigid aromatic isophthalate core flanked by two highly flexible, hydrophobic decyl (C10) chains 1[1]. As a liquid at room temperature (melting point ~280 K), DDIP and its substituted derivatives have garnered significant attention in the development of room-temperature phosphorescent (RTP) materials and side-chain jacketed liquid crystalline polymers 2[2]. Understanding its solubility profile in organic solvents is critical for researchers formulating advanced polymeric matrices, optical materials, and hydrophobic drug delivery vehicles.

Physicochemical Profiling & Structural Causality

The solvation thermodynamics of DDIP are dictated by the competing physicochemical properties of its substructures:

-

Hydrophobic Decyl Chains : The two C10 aliphatic tails (Molecular Formula: C28H46O4) create a massive non-polar surface area 3[3]. This dominates the molecule's interaction profile, driving high solubility in non-polar and weakly polar solvents via London dispersion forces.

-

Isophthalate Core : The aromatic ring and ester linkages provide localized regions of polarity and electron density, capable of dipole-dipole interactions. However, the lack of hydrogen-bond donors renders DDIP practically insoluble in highly protic aqueous environments4[4].

Quantitative Solubility Data in Organic Solvents

The table below synthesizes the solubility profile of DDIP across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

| Solvent | Polarity Index | Solubility Classification | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | Freely Soluble | > 100 | Optimal dipole-dipole alignment with the ester core; low dielectric constant accommodates decyl chains. |

| Chloroform | 4.1 | Freely Soluble | > 100 | Halogenated aprotic nature perfectly solvates both the aromatic core and aliphatic tails[4]. |

| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | > 100 | Ether oxygen acts as an H-bond acceptor for trace interactions; excellent general organic solvation. |

| Hexane | 0.1 | Soluble | 50 - 100 | Purely non-polar; solvation is driven entirely by favorable dispersion forces with the C10 chains. |

| Methanol | 5.1 | Sparingly Soluble | < 5 | Strong intermolecular hydrogen-bonding network of methanol excludes the bulky hydrophobic tails. |

| Water | 10.2 | Practically Insoluble | < 0.1 | Extreme hydrophobic exclusion; DDIP lacks H-bond donors to disrupt the aqueous network[4]. |

Methodology: High-Throughput Solubility & Phase Behavior Assessment

To accurately determine the solubility of DDIP or its functionalized derivatives (e.g., DDIP-Br, DDIP-CH3) 5[5] in various organic solvents, the following self-validating shake-flask methodology coupled with HPLC-UV is recommended.

Step 1: Saturation and Equilibration

-

Add an excess amount of DDIP (e.g., 200 mg) to 1 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Agitate the mixture using an orbital shaker at 200 RPM at a constant temperature of 25.0 ± 0.1°C for 48 hours.

-

Causality : A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium, eliminating kinetic dissolution artifacts that often skew rapid solubility screens.

Step 2: Phase Separation

-

Centrifuge the vials at 10,000 x g for 15 minutes to pellet any undissolved micro-emulsions or particulates.

-

Carefully extract the supernatant using a syringe equipped with a 0.22 μm PTFE filter.

-

Causality : PTFE is highly compatible with harsh organic solvents (like DCM and THF). Filtration prevents light-scattering artifacts during downstream UV-Vis/HPLC analysis.

Step 3: HPLC-UV Quantification

-

Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water 90:10 v/v) to fall within the linear dynamic range of the detector.

-

Analyze via HPLC using a C18 reverse-phase column. Monitor absorbance at 293 nm and 302 nm.

-

Causality : The aromatic carbonyl groups of the isophthalate core facilitate n−π* transitions, providing a strong, quantifiable UV chromophore at these specific wavelengths[5].

Step 4: Self-Validation (Gravimetric Cross-Check)

-

Transfer a precise volume (e.g., 500 μL) of the filtered, undiluted supernatant to a pre-weighed aluminum pan.

-

Evaporate the solvent under a gentle stream of ultra-pure nitrogen gas, followed by vacuum desiccation for 12 hours.

-

Weigh the residual DDIP.

-

Causality : The gravimetric mass must correlate (±5%) with the HPLC-UV calculated concentration. This closed-loop validation ensures that solvent evaporation during handling or UV-detector saturation did not compromise the data integrity.

Mechanistic Diagram: Solvation Dynamics

The following diagram illustrates the logical workflow and thermodynamic outcomes of DDIP solvation across different solvent classes.

Thermodynamic solvation pathways of Didecyl Isophthalate based on solvent polarity.

Applications in Advanced Materials and Pharmaceutics

The unique solubility profile of DDIP makes it highly valuable in advanced research:

-

Room-Temperature Phosphorescence (RTP) : While unsubstituted DDIP is a liquid at room temperature and shows no RTP, cooling it below 280 K induces ultralong phosphorescence (lifetime of 1.37 s)[2][5]. Its excellent solubility in DCM allows for easy doping into polymer matrices, creating side-chain jacketed liquid crystalline polymers with continuous luminescence color-tuning 6[6].

-

Pharmaceutical Excipients : Due to its extreme hydrophobicity and solubility in biocompatible organic solvents (like specific lipids or halogenated processing solvents), DDIP can be investigated as a structural component in hydrophobic drug-eluting depots or lipid nanoparticles, where it can modulate the release kinetics of highly lipophilic active pharmaceutical ingredients (APIs).

References

-

DIDECYL ISOPHTHALATE: FDA Global Substance Registration System . drugfuture.com. 1

-

(R)-2,2-Binaphthyl-14-crown-4 (EVT-13869115) / Didecyl Isophthalate Properties . evitachem.com. 4

-

Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer . Macromolecules - ACS Publications. 2

-

Isophthalate-Based Room Temperature Phosphorescence (PDF) . pku.edu.cn. 5

-

DIDECYL ISOPHTHALATE - gsrs . nih.gov. 3

-

Positional Isomerism-Mediated Copolymerization Realizing the Continuous Luminescence Color-Tuning of Liquid-Crystalline Polymers . Macromolecules - ACS Publications. 6

Sources

Didecyl Isophthalate (DDIP): Physicochemical Profiling and Advanced Applications in Room-Temperature Phosphorescence

Executive Summary

Didecyl isophthalate (DDIP) is a specialized organic ester characterized by its rigid aromatic core and long, flexible aliphatic chains. While historically categorized alongside industrial plasticizers, recent breakthroughs in optoelectronics have repositioned DDIP derivatives as highly efficient, metal-free room-temperature phosphorescence (RTP) materials. This technical guide provides an in-depth analysis of DDIP's molecular properties, the causality behind its photophysical behavior, and a self-validating protocol for synthesizing DDIP-based liquid crystalline polymers (LCPs).

Physicochemical Profiling & Structural Causality

The fundamental properties of DDIP dictate its behavior in both solution and solid-state matrices. Understanding these metrics is critical for downstream derivatization and polymer engineering.

Table 1: Physicochemical Properties of Didecyl Isophthalate

| Property | Value | Structural Significance |

| Molecular Formula | C₂₈H₄₆O₄[1] | High carbon-to-oxygen ratio ensures deep hydrophobicity and solubility in non-polar solvents. |

| Molecular Weight | 446.66 g/mol [1] | Sufficient mass to induce profound steric bulk in polymerized states. |

| Monoisotopic Mass | 446.3396 Da[2] | Critical baseline for High-Resolution Mass Spectrometry (HRMS) validation. |

| CAS Registry Number | 4654-20-0[3] | Unique identifier for sourcing, safety data, and regulatory compliance. |

| SMILES String | CCCCCCCCCCOC(=O)c1cccc(c1)C(=O)OCCCCCCCCCC[1] | Highlights the meta-substitution (isophthalate) enabling planar rigidity. |

Structural Causality: The meta-substituted benzene ring (the isophthalate core) acts as an electron-rich phosphor capable of intersystem crossing (ISC). The two decyl (C10) chains are not merely passive structural elements; they provide immense steric hindrance. When DDIP is derivatized and polymerized, these heavy aliphatic chains force the polymer backbone into an extended, rod-like conformation—a phenomenon known as the "side-chain jacketing effect"[4].

The Mechanics of Room-Temperature Phosphorescence (RTP)

Achieving RTP in pure organic molecules is notoriously difficult because triplet excitons are highly susceptible to non-radiative decay via molecular vibrations, rotations, and oxygen quenching.

DDIP derivatives overcome this through structural nanoconfinement. For example, modifying the 5-position of the DDIP benzene ring yields functionalized phosphors like DDIP-Br, DDIP-CH₃, and DDIP-CH=CH₂. These small molecules exhibit ultralong RTP lifetimes of 236 ms, 650 ms, and 184 ms, respectively, even in the absence of strong intermolecular hydrogen bonding[4].

When DDIP-CH=CH₂ is subjected to radical polymerization, it forms a liquid crystalline polymer. The side-chain jacketing effect tightly packs the isophthalate phosphors between the rigid polymer backbone and a protective shell of decyl tails. This supramolecular columnar architecture physically restricts the rotational and vibrational motions of the phosphor, effectively shutting down non-radiative decay pathways and stabilizing the triplet state[4].

Photophysical mechanism of DDIP room-temperature phosphorescence via nanoconfinement.

Experimental Protocol: Synthesis and Validation of DDIP-Based LCPs

To ensure reproducibility and scientific integrity, the following methodology for synthesizing the RTP-active polymer (from DDIP-CH=CH₂) is designed as a self-validating system. Each phase contains a critical analytical checkpoint to prevent the propagation of errors.

Phase 1: Monomer Synthesis (DDIP-CH=CH₂)

-

Reaction Setup: React 5-vinylisophthalic acid with decyl alcohol (1:2.5 molar ratio) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) using toluene as the solvent.

-

Azeotropic Distillation: Reflux the mixture at 110°C using a Dean-Stark apparatus to continuously remove water. Causality: Removing the water byproduct drives the equilibrium of the esterification reaction to completion.

-

Purification: Wash the organic layer with 5% NaHCO₃ to neutralize the acid catalyst, dry over anhydrous MgSO₄, and purify via silica gel column chromatography (hexane/ethyl acetate eluent).

-

Validation Checkpoint 1: Perform ¹H NMR spectroscopy. The presence of vinyl protons at δ 5.5–6.8 ppm and the decyl terminal methyl protons at δ 0.88 ppm confirms the successful synthesis of the DDIP-CH=CH₂ monomer.

Phase 2: Radical Polymerization

-

Preparation: Dissolve the purified DDIP-CH=CH₂ and azobisisobutyronitrile (AIBN, 1 mol% relative to monomer) in anhydrous tetrahydrofuran (THF) within a Schlenk flask.

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a radical scavenger that will prematurely terminate polymerization and quench future triplet excitons.

-

Polymerization: Seal the flask under inert argon and heat to 65°C for 24 hours.

-

Precipitation: Cool the mixture to room temperature and precipitate the polymer dropwise into cold methanol. Filter and dry under a high vacuum.

-

Validation Checkpoint 2: Conduct Gel Permeation Chromatography (GPC) to verify the molecular weight. Concurrently, ¹H NMR must show the complete disappearance of the vinyl proton signals (δ 5.5–6.8 ppm), validating 100% monomer conversion into the polymer backbone.

Phase 3: Photophysical and Structural Characterization

-

LC Phase Analysis: Use Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS) to confirm the formation of the columnar liquid crystalline phase induced by the decyl chains.

-

Optical Profiling: Cast a thin film of the polymer on a quartz substrate. Excite the film at 280 nm using a time-resolved photoluminescence spectrometer.

-

Validation Checkpoint 3: The emergence of a long-lived emission tail extending from 370 to 600 nm with a measurable lifetime (approx. 184 ms) confirms the successful realization of the RTP side-chain jacketed polymer[4].

Self-validating experimental workflow for synthesizing DDIP-based liquid crystalline polymers.

References

-

National Center for Advancing Translational Sciences (NCATS). "DIDECYL ISOPHTHALATE - Inxight Drugs." U.S. Department of Health & Human Services. Available at:[Link]

-

PubChemLite. "C28H46O4 - Explore." University of Luxembourg. Available at:[Link]

-

DrugFuture. "FDA Global Substance Registration System: DIDECYL ISOPHTHALATE." Chemical Database. Available at:[Link]

-

ACS Macromolecules. "Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer." American Chemical Society, 2019. Available at:[Link]

Sources

Executive Summary & Industrial Evolution

Traditionally, didecyl isophthalate (DDIP) and its aliphatic ester analogs were relegated to the role of specialized plasticizers and depressants in polymer manufacturing. Their primary utility lay in modulating the thermomechanical properties of bulk plastics[1]. However, recent breakthroughs in photophysics have fundamentally redefined DDIP's industrial trajectory. By functionalizing the 5-position of the isophthalate benzene ring, materials scientists have unlocked its potential as a highly efficient, metal-free phosphor for pure organic Room-Temperature Phosphorescence (RTP)[2].

This technical guide bridges the gap between DDIP's legacy applications in pharmaceutical-grade polymer processing and its cutting-edge role in optoelectronics, providing a comprehensive, causality-driven analysis of its mechanisms and experimental workflows.

Mechanistic Causality: The Physics of DDIP-Induced RTP

Achieving pure organic RTP under ambient conditions is notoriously difficult. Triplet excitons ( T1 ) are highly susceptible to non-radiative quenching via molecular vibrations, rotational motions, and collisions with triplet oxygen ( 3O2 ). Historically, researchers relied on heavy metals (e.g., Iridium, Platinum) or rigid crystal lattices to induce strong spin-orbit coupling (SOC) and restrict molecular motion.

DDIP derivatives upend this paradigm through a unique structural mechanism:

-

The Isophthalate Core: The simple chemical structure of isophthalate acts as an intrinsic, highly effective phosphor[2].

-

The Side-Chain Jacketing Effect: When the vinyl derivative of DDIP (DDIP-CH=CH₂) is polymerized into a Liquid Crystalline Polymer (LCP) known as Poly-1, the DDIP moieties become covalently tethered to a polyethylene backbone. The long decyl tails form a supramolecular shell that "jackets" the phosphor core. This nanoconfined columnar LC phase drastically suppresses non-radiative decay pathways without requiring a rigid crystalline lattice[2].

Photophysical pathway of DDIP demonstrating RTP activation via suppression of non-radiative decay.

Quantitative Profiling of DDIP Derivatives

The photophysical properties of DDIP are highly dependent on the substituent at the 5-position of the benzene ring. The table below summarizes the quantitative data for the primary DDIP derivatives, demonstrating how minor structural tuning yields ultralong RTP lifetimes[2].

| Derivative | Substituent (5-Position) | Physical State (RT) | RTP Lifetime (ms) | Quantum Yield (%) | Emission Color |

| DDIP-H | None | Liquid | N/A (1.37 s at 263 K) | N/A | N/A |

| DDIP-Br | -Br (Bromo) | Crystalline Solid | 236 | 8.2 | Green |

| DDIP-CH₃ | -CH₃ (Methyl) | Crystalline Solid | 650 | - | - |

| DDIP-CH=CH₂ | -CH=CH₂ (Vinyl) | Crystalline Solid | 184 | - | - |

Note: Unsubstituted DDIP-H requires cooling below its melting point (280 K) to exhibit phosphorescence, proving that the isophthalate core itself is the active phosphor, while the substituents drive the necessary solid-state packing at room temperature[2].

Experimental Protocol: Synthesis and Validation of Poly-1 (RTP LCP)

To harness DDIP for flexible optoelectronics, it must be polymerized. The following self-validating protocol details the synthesis of Poly-1, the first RTP liquid crystalline polymer[2].

Phase 1: Synthesis & Polymerization

-

Step 1: Monomer Esterification. React 5-vinylisophthalic acid with decyl alcohol to yield DDIP-CH=CH₂.

-

Causality: The 10-carbon decyl chain is deliberately chosen. Shorter chains fail to provide sufficient steric bulk for the "jacketing" effect, while longer chains induce excessive crystallization, which would disrupt the desired flexible LC phase.

-

-

Step 2: Radical Polymerization. Dissolve the DDIP-CH=CH₂ monomer in anhydrous toluene. Add Azobisisobutyronitrile (AIBN) as the radical initiator. Freeze-pump-thaw degas the system for three cycles, then heat to 70°C for 24 hours.

-

Causality: Triplet excitons are highly sensitive to oxygen. Degassing ensures that dissolved 3O2 does not terminate the radical propagation during synthesis or quench the final polymer's phosphorescence.

-

Phase 2: Self-Validating Quality Control

A robust protocol must validate its own success. If Poly-1 does not exhibit the correct supramolecular structure, RTP will fail.

-

Validation A (Structural Integrity): Perform Gel Permeation Chromatography (GPC). A high molecular weight confirms successful covalent attachment to the polyethylene backbone.

-

Validation B (Phase Assembly - Critical): Analyze the polymer via Polarized Optical Microscopy (POM) and X-Ray Diffraction (XRD).

-

Logic: The appearance of a focal-conic fan texture under POM validates the formation of the columnar LC phase. If this phase is absent, the supramolecular "jacketing" has failed, and non-radiative decay will dominate.

-

-

Validation C (Optical Function): Expose the purified Poly-1 film to a 365 nm UV lamp, then remove the light source. A persistent afterglow (>100 ms lifetime measured via time-resolved photoluminescence) confirms the successful nanoconfinement of the isophthalate cores[2].

Step-by-step experimental workflow for synthesizing Poly-1 and inducing the columnar LC phase.

Legacy and Emerging Industrial Applications

Optoelectronics & Information Security

The ultralong lifetime of DDIP-based polymers makes them ideal candidates for next-generation security inks, anti-counterfeiting labels, and flexible optical displays. Because Poly-1 is a liquid crystalline polymer, it overcomes the inherent brittleness and poor processability of traditional organic crystalline phosphors, allowing it to be cast into flexible, durable films[3].

Pharmaceutical & Food-Grade Polymer Processing

Beyond photophysics, DDIP retains critical utility in industrial polymer manufacturing, specifically as a Tg (glass transition temperature) depressant for Polyvinyl Chloride (PVC) resins[1].

-

The Problem: Raw PVC resins often retain minor amounts (100–500 ppm) of highly toxic, carcinogenic Vinyl Chloride Monomer (VCM) trapped within the polymer matrix. Natural diffusion of this gas takes days.

-

The DDIP Solution: By adding didecyl isophthalate (or similar aliphatic esters) during processing, the Tg of the PVC is temporarily lowered.

-

Causality: At temperatures above the depressed Tg , the polymer chains gain segmental mobility. This increased free volume exponentially accelerates the diffusion rate of the trapped VCM gas, allowing it to be evacuated down to safe levels (<1 ppm) within hours[1]. This mechanism is an absolute regulatory necessity for producing pharmaceutical blister packaging and medical-grade IV tubing.

Sources

Thermal Stability and Degradation Dynamics of Didecyl Isophthalate: A Technical Guide

Executive Summary

Didecyl isophthalate (DDIP) is a versatile diester characterized by a rigid aromatic core and highly flexible aliphatic chains. Historically utilized as a plasticizer to depress the glass transition temperature ( Tg ) in polymer resins like polyvinyl chloride [1], DDIP has recently been identified as a highly efficient small-molecule phosphor for pure organic room-temperature phosphorescence (RTP) materials [2]. This whitepaper provides an in-depth technical analysis of the thermal stability, degradation mechanisms, and analytical workflows required to precisely profile DDIP and its functionalized derivatives.

Molecular Architecture and Photophysical Implications

The thermal behavior of DDIP is dictated by the dichotomy of its molecular structure. The isophthalate (benzene-1,3-dicarboxylate) core provides significant thermal resistance and acts as the primary source of phosphorescence by facilitating intersystem crossing (ISC) [2]. Conversely, the long decyl ( C10H21 ) chains impart high molecular mobility and act as internal plasticizers.

Unsubstituted DDIP (DDIP-H) is a liquid at room temperature with a melting point ( Tm ) of approximately 280 K (7 °C). At room temperature, excessive non-radiative thermal vibrations quench its phosphorescence. However, when cooled to 263 K, thermal motions are suppressed, and DDIP-H exhibits an ultralong RTP lifetime of 1.37 seconds [3]. Introducing substituents (e.g., -Br, -CH3, -CH=CH2) at the 5-position of the benzene ring increases intermolecular interactions, yielding crystalline solids that demonstrate robust RTP and high thermal decomposition temperatures ( Td ) without the need for cryogenic cooling [2].

Mechanisms of Thermal Degradation

When subjected to thermal stress exceeding 300 °C, DDIP undergoes specific degradation pathways. The primary mechanism is the β -scission of the ester linkages.

-

Ester Cleavage (Pyrolysis): In an inert atmosphere, the alkyl-oxygen bond cleaves, yielding isophthalic acid and decene. If trace moisture is present, hydrolysis produces decanol instead.

-

Thermo-Oxidation: In the presence of oxygen, the aliphatic decyl chains undergo auto-oxidation via radical mechanisms, rapidly accelerating mass loss and producing volatile degradants ( CO2 , CO , H2O ).

Liquid crystalline polymers (LCPs) synthesized from DDIP derivatives (e.g., Poly-1) exhibit enhanced thermal stability due to the side-chain jacketing effect. This physical shielding restricts molecular motion and pushes the onset of thermal degradation beyond 350 °C [4].

Fig 1: Thermal and thermo-oxidative degradation pathways of Didecyl isophthalate.

Quantitative Thermal Data Profile

The table below summarizes the thermal and photophysical properties of DDIP and its functionalized derivatives, highlighting the relationship between physical state, thermal stability, and phosphorescence lifetime [3] [5].

| Compound | State at RT | Melting Point ( Tm ) | RTP Lifetime | Thermal Decomposition ( Td , 5% loss) |

| DDIP-H (Unsubstituted) | Liquid | ~280 K (7 °C) | 1.37 s (at 263 K) | > 300 °C |

| DDIP-Br | Crystalline Solid | > 25 °C | 236 ms | > 320 °C |

| DDIP-CH3 | Crystalline Solid | > 25 °C | 650 ms | > 320 °C |

| DDIP-CH=CH2 | Crystalline Solid | > 25 °C | 184 ms | > 320 °C |

| Poly-1 (LCP Derivative) | Polymeric Solid | N/A | 22.3 ms | > 350 °C |

Self-Validating Analytical Protocols for Thermal Profiling

As a Senior Application Scientist, I approach the thermal characterization of esters like didecyl isophthalate not merely as a routine quality check, but as a fundamental probe into their molecular architecture. To ensure that mass loss events are accurately assigned to specific molecular fragmentations rather than instrumental artifacts, the following Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol is designed as a closed, self-validating system.

Fig 2: Self-validating TGA/DSC experimental workflow for thermal profiling.

Step-by-Step Methodology & Causality:

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of DDIP into a pre-calcined alumina ( Al2O3 ) crucible.

-

Expert Causality: Alumina is strictly selected over platinum. Platinum can act as a catalyst for the dehydrogenation and cracking of the aliphatic decyl chains at temperatures exceeding 400 °C, which would artificially lower the apparent Td .

-

-

Atmosphere Control (Inert Phase): Purge the furnace with high-purity Nitrogen ( N2 ) at a constant flow rate of 40 mL/min.

-

Expert Causality: An inert environment is critical to isolate pure thermal pyrolysis (ester cleavage) from thermo-oxidative degradation. This allows for the accurate calculation of the activation energy ( Ea ) of the ester bond dissociation.

-

-

Thermal Ramping: Initiate a heating ramp from 35 °C to 600 °C at a rate of 10 °C/min.

-

Expert Causality: A 10 °C/min heating rate is the optimal thermodynamic compromise. It is slow enough to prevent significant thermal lag between the furnace and the sample, yet fast enough to resolve overlapping degradation steps (e.g., distinguishing aliphatic side-chain cleavage from aromatic core degradation) [5].

-

-

Orthogonal Validation (Oxidative Phase): Upon reaching 600 °C, hold isothermally for 5 minutes, then abruptly switch the purge gas to Synthetic Air ( O2/N2 ) for 15 minutes.

-

Trustworthiness & Self-Validation: This step oxidizes any remaining carbonaceous char. If the final mass drops precisely to 0%, the system self-validates that the initial sample was completely free of inorganic contaminants or metal catalysts. A non-zero residue immediately flags sample contamination, invalidating the run.

-

Conclusion

Understanding the thermal stability of didecyl isophthalate is paramount for its application in both polymer plasticization and advanced optoelectronics. By leveraging self-validating thermal analysis, researchers can precisely map its degradation kinetics, ensuring that DDIP-based RTP materials and liquid crystalline polymers maintain their photophysical integrity under operational thermal loads.

References

- Title: Method of removing vinyl chloride monomer from polyvinyl chloride resins (US4205149A)

-

Title: Isophthalate-Based Room Temperature Phosphorescence: From Small Molecule to Side-Chain Jacketed Liquid Crystalline Polymer Source: Macromolecules (ACS Publications) URL: [Link]

-

Title: Positional Isomerism-Mediated Copolymerization Realizing the Continuous Luminescence Color-Tuning of Liquid-Crystalline Polymers Source: Macromolecules (ACS Publications) URL: [Link]

-

Title: Synthesis and Properties of Mesogen-Jacketed Liquid Crystal Copolymers with Long-Lived Circularly Polarized Room-Temperature Phosphorescence Source: ACS Applied Polymer Materials URL: [Link]

Sources

Application Note: A Robust GC-MS Method for the Quantitative Analysis of Didecyl Isophthalate

Abstract

This application note presents a detailed, validated method for the determination of Didecyl isophthalate (DDIP), a high-molecular-weight plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). As regulatory scrutiny and industrial quality control for phthalate esters and their isomers intensify, the need for a reliable and sensitive analytical method is paramount. This document provides a comprehensive protocol, from sample preparation to instrumental analysis and data processing, designed for researchers, scientists, and quality control professionals. We delve into the rationale behind key experimental choices, offering insights to ensure methodological robustness and trustworthiness of results. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, operating in Selected Ion Monitoring (SIM) mode to achieve low detection limits and high selectivity.

Introduction and a Word on Phthalate Analysis

Didecyl isophthalate (DDIP) belongs to the family of high-molecular-weight phthalate esters, which are primarily used as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC).[1] Unlike their low-molecular-weight counterparts, which have faced increasing regulatory restrictions due to health concerns, high-molecular-weight phthalates are often used as alternatives.[2] However, accurate quantification is essential for product safety, environmental monitoring, and regulatory compliance.

The primary challenge in analyzing any phthalate is its ubiquity. These compounds are present in countless laboratory consumables, from solvent bottle caps and septa to plastic tubing and gloves.[3] This pervasive background contamination can easily lead to false positives and inaccurate quantification. Therefore, this protocol emphasizes rigorous contamination control measures as a foundational element of the entire analytical workflow.

Causality of Method Choice: Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis.[4] GC provides the necessary chromatographic resolution to separate DDIP from other plasticizers and complex matrix components, while MS offers unparalleled sensitivity and specificity for definitive identification and quantification.[5]

The Analytical Workflow: From Sample to Result

A successful analysis is built on a logical and controlled sequence of steps. The following diagram illustrates the comprehensive workflow for DDIP determination.

Caption: High-level workflow for DDIP analysis by GC-MS.

Detailed Protocols and Methodologies

Contamination Control: A Critical Prerequisite

Rationale: Due to the environmental prevalence of phthalates, stringent measures are required to avoid extraneous contamination that can compromise analytical accuracy.[3]

Protocol:

-

Glassware: Use only glass or stainless-steel apparatus. Avoid all contact with plastic equipment, especially flexible PVC.[3]

-

Cleaning: Heat-treat all non-volumetric glassware in a muffle furnace at 400°C for a minimum of 2 hours.[3]

-

Solvent Blanks: Before use, test all solvents for phthalate contamination by concentrating 100 mL of the solvent down to 1 mL and analyzing it by GC-MS. Dedicate pre-screened solvent bottles specifically for phthalate analysis.[3]

-

Lab Environment: If possible, perform sample preparation in a clean room or a designated area away from plastic materials.[3]

-

Consumables: Use phthalate-free septa for vials and rinse the injection syringe thoroughly with clean solvent before and after each injection.[3]

Sample Preparation

The choice of sample preparation technique is dictated by the sample matrix. The goal is to efficiently extract DDIP while minimizing co-extraction of interfering compounds.[6]

Protocol 1: Solid Polymer Samples (e.g., PVC, Toys) Rationale: This protocol uses solvent extraction followed by polymer precipitation to isolate the plasticizers.

-

Weighing: Accurately weigh approximately 200-500 mg of the finely cut polymer sample into a 50 mL glass centrifuge tube.

-

Dissolution: Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex for 1 minute and sonicate for 30 minutes.

-

Precipitation: Add 20 mL of methanol dropwise while vortexing to precipitate the polymer.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Extraction: Carefully transfer the supernatant to a clean glass tube.

-

Concentration & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of isohexane.

-

Internal Standard: Spike the final extract with an internal standard (e.g., Benzyl Benzoate or a deuterated phthalate) to a final concentration of 1 µg/mL.[7]

-

Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol 2: Aqueous Samples (e.g., Environmental Water) Rationale: Solid-Phase Extraction (SPE) is employed to concentrate the analyte from a large volume of water and remove polar interferences.

-

Sample Collection: Collect 500 mL of water in a pre-cleaned amber glass bottle.

-

Internal Standard: Spike the water sample with an appropriate surrogate or internal standard.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 500 mL water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol-in-water solution to remove polar interferences.

-

Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 30 minutes.

-

Elution: Elute the DDIP from the cartridge with 2 x 5 mL aliquots of dichloromethane into a collection tube.

-

Concentration: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Add the internal standard and adjust the final volume to 1.0 mL with dichloromethane. Transfer to a GC vial.

GC-MS Instrumentation and Parameters

Rationale: The following parameters are optimized for the separation of high-molecular-weight phthalates on a standard non-polar column. A pulsed splitless injection enhances the transfer of the semi-volatile analytes onto the column, improving sensitivity.[1] The use of Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity compared to full scan mode by focusing only on ions specific to the target analyte.[8]

| Parameter | Setting | Justification |

| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible chromatographic performance.[9] |

| Injector | Split/Splitless Inlet | Standard inlet for capillary columns. |

| Injection Mode | Pulsed Splitless | Maximizes the transfer of semi-volatile analytes like DDIP into the column, enhancing sensitivity.[1] |

| Injection Volume | 1 µL | Standard volume to prevent column overload while ensuring sufficient analyte is introduced. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of high-molecular-weight phthalates without thermal degradation.[1] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can reduce analysis times.[1] |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |

| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase offers excellent resolution for a wide range of semi-volatile compounds, including phthalates.[4][10] |

| Oven Program | Initial: 100°C, hold 1 min. Ramp: 15°C/min to 320°C. Hold: 5 min. | A temperature ramp allows for the separation of compounds with different volatilities. The high final temperature is necessary to elute high-molecular-weight phthalates like DDIP.[10] |

| Mass Spectrometer | Agilent 5977 Series GC/MSD or equivalent | A robust and sensitive detector for routine analysis.[9] |

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Source Temperature | 230 °C | Standard operating temperature to maintain source cleanliness and performance. |

| Quadrupole Temp. | 150 °C | Standard operating temperature to prevent condensation of analytes. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides superior sensitivity and selectivity by monitoring only characteristic ions, reducing noise from matrix interference.[8] |

| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

Mass Spectrometry and Data Analysis

Analyte Identification: DDIP (C₂₈H₄₆O₄, MW: 446.7 g/mol ) identification is confirmed by comparing the retention time and the ratio of quantifier to qualifier ions against a known standard.[11][12] While isophthalates and terephthalates are isomers of phthalates, their fragmentation patterns are often very similar. The primary fragment for most phthalates is the protonated phthalic anhydride ion at m/z 149.[10]

The following diagram illustrates the characteristic EI fragmentation pathway leading to the primary ion.

Caption: Simplified fragmentation pathway for a dialkyl phthalate isomer.

SIM Ion Selection: For quantitative analysis, specific ions are monitored to build chromatograms.

| Analyte | Role | m/z | Rationale |

| Didecyl Isophthalate | Quantifier | 149 | The most abundant fragment ion, providing the best signal-to-noise ratio for quantification.[8] |

| Didecyl Isophthalate | Qualifier 1 | 167 | A characteristic fragment used for identity confirmation. |

| Didecyl Isophthalate | Qualifier 2 | 305 | Another fragment corresponding to the loss of an alkyl chain, providing additional confirmation.[8] |

| Benzyl Benzoate (IS) | Internal Standard | 105 | A common internal standard for phthalate analysis with a distinct retention time and mass spectrum.[7] |

Quantification: A multi-point calibration curve is generated by analyzing standards of known concentrations. The concentration of DDIP in an unknown sample is calculated based on the ratio of the DDIP quantifier peak area to the internal standard peak area, plotted against the calibration curve. Linearity should be established across the expected concentration range of the samples, with a correlation coefficient (R²) greater than 0.99.[9]

Method Validation

To ensure the trustworthiness of the results, the method should be validated according to established guidelines.[7] Key parameters to assess include:

-

Linearity: Assess the R² value of the calibration curve over the desired concentration range.[9]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[7]

-

Accuracy: Perform spike-recovery experiments on a blank matrix. Recoveries should typically fall within 80-120%.[7]

-

Precision: Analyze replicate samples to determine the relative standard deviation (RSD), which should ideally be less than 15%.[7]

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of Didecyl isophthalate. By combining meticulous sample preparation and contamination control with an optimized instrumental method operating in SIM mode, this protocol enables the sensitive and accurate quantification of DDIP in a variety of matrices. The detailed explanation of the rationale behind procedural choices empowers analysts to not only execute the method but also to troubleshoot and adapt it as necessary, ensuring high-quality, reliable data for research, regulatory, and quality control applications.

References

-

Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (1996). U.S. Environmental Protection Agency. [Link]

-

Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (2018). PMC. [Link]

-

Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies. [Link]

-

Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. (2018). Agilent Technologies. [Link]

-

Method Validation of GC-MS-SIM Analysis of Phthalate Esters in Sediment. (2006). Taylor & Francis Online. [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. [Link]

-

Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (2026). Chromatography Online. [Link]

-

Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

-

Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. (2024). ResearchGate. [Link]

-

Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM 2.5 from Curitiba, Brazil. (2024). Royal Society of Chemistry. [Link]

-

A Data Analysis Protocol for Quantitative Data-Independent Acquisition Proteomics. (2019). Springer. [Link]

-

Didecyl phthalate. NIST Chemistry WebBook. [Link]

-

Drug-Drug Interaction (DDI) sample analysis. Labcorp. [Link]

-

Didecyl phthalate. mzCloud. [Link]

-

Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Chromatography Online. [Link]

-

A Step-By-Step Guide to Developing a Sample Preparation Method. (2023). XRF Scientific. [Link]

-

Drug-drug interaction (DDI) Prediction Pipeline Overview. (2022). ResearchGate. [Link]

-

Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries. (2020). PMC. [Link]

-

Sample preparation: DLS. University of Florida. [Link]

-

MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]

-

Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Samplers. Oregon State University. [Link]

-

Protocol: Streamlined sub-protocols for floral-DIP transformation and selection of transformants in Arabidopsis thaliana. (2009). ResearchGate. [Link]

-

Exposure Marker Discovery of Phthalates Using Mass Spectrometry. (2018). PMC. [Link]

-

Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]

-

Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent. [Link]

-

The DDIP results of 10 DDIP methods. (2024). ResearchGate. [Link]

-

Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. International Organisation of Vine and Wine. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. oiv.int [oiv.int]

- 4. discover.restek.com [discover.restek.com]

- 5. gcms.cz [gcms.cz]

- 6. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]

- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. agilent.com [agilent.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Didecyl phthalate [webbook.nist.gov]

Application Note: Advanced Sample Preparation and Contamination Control for the Quantification of Didecyl Isophthalate in Human Serum

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Serum Analyte: Didecyl Isophthalate (DDIP) Analytical Platform: LC-MS/MS

Introduction & Mechanistic Insights

Didecyl isophthalate (DDIP) is a highly lipophilic diester of isophthalic acid (Molecular Formula: C₂₈H₄₆O₄, MW: 446.66 Da)[1]. As a structural isomer of ubiquitous ortho-phthalate plasticizers, it is increasingly monitored in biomonitoring and pharmacokinetic studies. However, quantifying DDIP in a complex matrix like serum presents three critical analytical hurdles:

-

Ex Vivo Enzymatic Hydrolysis: Serum contains highly active esterases and lipases. If left untreated, these enzymes will rapidly hydrolyze diesters like DDIP into monoesters during sample collection and storage, leading to artificially low quantification[2].

-

Extreme Lipophilicity: With a predicted LogP exceeding 10, DDIP binds aggressively to hydrophobic pockets of serum albumin and circulating lipoproteins. Standard protein precipitation (PPT) using pure acetonitrile fails to disrupt these interactions, resulting in poor recovery.

-

Ubiquitous Background Contamination: The most significant point of failure in phthalate and isophthalate analysis is procedural contamination[3]. Trace amounts of plasticizers in standard laboratory consumables can easily exceed the endogenous concentrations in biological samples, leading to false positives.

As a Senior Application Scientist, I designed the following protocol not merely as a sequence of steps, but as a self-validating system . Every reagent choice and handling procedure is engineered to address the causality of these three hurdles.